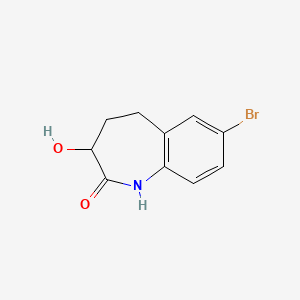

7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one

Description

7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one (CAS: 53841-99-9) is a heterocyclic compound with a benzazepine backbone substituted by bromine at position 7 and a hydroxyl group at position 2. Its molecular formula is C₁₀H₁₀BrNO, and it has a molecular weight of 240.10 g/mol . The compound is commercially available at 97% purity and is utilized in pharmaceutical and chemical research due to its structural uniqueness, which may influence receptor binding and metabolic stability. The presence of both bromine (electron-withdrawing) and hydroxyl (electron-donating) groups creates distinct electronic effects, making it a valuable scaffold for drug discovery .

Properties

IUPAC Name |

7-bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c11-7-2-3-8-6(5-7)1-4-9(13)10(14)12-8/h2-3,5,9,13H,1,4H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGBCFLMWJJIKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Br)NC(=O)C1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide.

Reaction with Polyphosphoric Acid: The starting material is added to heated melted polyphosphoric acid at 60°C with stirring. The reaction is insulated and allowed to proceed for 20 hours.

Hydrolysis: The reaction mixture is then added dropwise to water to carry out hydrolysis.

Purification: The crude product is washed, and then methanol and activated carbon are added for decolorization.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups .

Scientific Research Applications

7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting cardiovascular diseases and hypertension.

Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s properties are influenced by its substituents and ring system. Below is a comparison with structurally related analogs:

Key Observations :

- Ring System Differences: The diazepine analog (C₉H₉BrN₂O) contains an additional nitrogen, which may enhance hydrogen-bonding interactions compared to the benzazepinone core .

- Positional Isomerism : The 3-bromo isomer (CAS: MFCD03085918) demonstrates how bromine placement alters electronic and steric profiles, impacting reactivity and binding .

Pharmacological Implications

- Benzodiazepine Analogs: The 7-bromo-5-phenyl-diazepinone (C₁₇H₁₄BrN₂O) may exhibit enhanced CNS activity due to the benzodiazepine scaffold’s historical relevance in anxiolytics .

- Hydroxyl Group Impact: The 3-hydroxy substituent could mimic natural metabolites, improving bioavailability compared to non-hydroxylated analogs .

Biological Activity

7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one is a compound belonging to the benzazepine class, characterized by its unique heterocyclic structure. This compound exhibits potential biological activities that have garnered interest in medicinal chemistry and pharmacology. Understanding its biological activity involves examining its mechanisms of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrN2O, with a molecular weight of approximately 240.12 g/mol. The presence of the bromine atom and hydroxyl group significantly influences its chemical reactivity and biological interactions.

Target Interactions

The specific biological targets for this compound are not fully elucidated; however, compounds in the benzazepine class are known to interact with various biological receptors and enzymes. These interactions may modulate pathways associated with cardiovascular health, neurological function, and inflammatory responses .

Biochemical Pathways

Benzazepines have been shown to influence several biochemical pathways:

- Cardiovascular Diseases : Modulation of pathways related to blood pressure regulation and heart function.

- Neurological Disorders : Potential neuroprotective effects through interaction with neurotransmitter systems.

- Inflammation : Inhibition of pro-inflammatory mediators .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antibacterial Properties : Preliminary studies suggest that this compound may possess antibacterial effects against various pathogens.

Antifungal Activity : It has shown potential antifungal properties in laboratory assays.

Neuroprotective Effects : The compound is being investigated for its ability to protect neuronal cells from apoptosis and degeneration .

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. However, it is anticipated that its powder form at room temperature allows for oral administration. Further studies are necessary to determine absorption rates, metabolism, and excretion pathways .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound:

-

Synthesis Methodology :

- The compound is synthesized from 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide using polyphosphoric acid under controlled conditions.

- Biological Assays :

- Neuroprotective Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 7-Bromo-3-hydroxy-2,3,4,5-tetrahydro-1H-benzazepin-2-one | 0.76 | Hydroxy group instead of amino |

| 6-Bromo-3,4-dihydroquinolin-2(1H)-one | 0.74 | Different ring structure |

| Benazepril | N/A | Antihypertensive drug derived from similar precursors |

The uniqueness of this compound lies in its specific combination of functional groups which may confer distinct biological activities compared to structurally similar compounds .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.